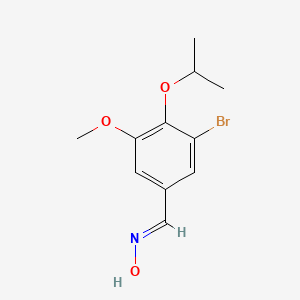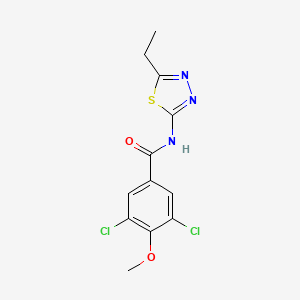![molecular formula C17H24N2O5S B5547754 (4aS*,7aR*)-1-(5-methoxy-2-furoyl)-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5547754.png)
(4aS*,7aR*)-1-(5-methoxy-2-furoyl)-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of heterocyclic compounds similar to "(4aS*,7aR*)-1-(5-methoxy-2-furoyl)-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide" typically involves multi-step chemical reactions. These processes may include cyclocondensations, reactions with α-halocarbonyl compounds, and subsequent modifications such as hydrazinolysis or reactions with ethanol amine to yield various derivatives. For example, Kamal El‐dean et al. (2018) described efficient synthesis routes for novel furo[3,2-e]pyrazolo[3,4-b]pyrazines, which might provide insights into similar synthetic strategies for the compound (Kamal El‐dean et al., 2018).
Molecular Structure Analysis
The analysis of molecular structure for complex heterocyclic compounds is generally conducted using spectroscopic methods such as IR, NMR, and mass spectrometry, in addition to X-ray crystallography. Demir et al. (2010) detailed an approach for analyzing the molecular structure of a related compound, highlighting the use of these techniques to confirm the chemical structure of synthesized compounds (Demir et al., 2010).
Chemical Reactions and Properties
Heterocyclic compounds exhibit various chemical reactions, reflecting their rich chemistry and utility in different applications. These reactions may include cycloadditions, nucleophilic substitutions, and electrocyclic reactions. For example, the work by Uršič et al. (2009) describes diastereoselective synthesis methods that could relate to the types of chemical transformations applicable to the target compound (Uršič et al., 2009).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, are essential for understanding their behavior in different environments and applications. These properties can be determined experimentally through various analytical techniques. For example, Halim and Ibrahim (2022) explored the physical properties of a novel heterocyclic compound, providing a basis for understanding similar compounds (Halim & Ibrahim, 2022).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and electronic characteristics, are crucial for the application and functionalization of heterocyclic compounds. Studies such as the one by Binder et al. (1983) offer insights into the synthesis and antibacterial effect of substituted pteridine-dioxides, which could provide comparative data for analyzing the chemical properties of the compound (Binder et al., 1983).
Wissenschaftliche Forschungsanwendungen
Efficient Synthesis of Novel Heterocycles
A study by El‐dean et al. (2018) describes the efficient synthesis of novel furo[3,2-e]pyrazolo[3,4-b]pyrazines, a class of molecules structurally related to the query compound. These molecules were synthesized through reactions involving α-halocarbonyl compounds, showcasing potential pharmacological applications to be explored in future studies (El‐dean, Radwan, Zaki, & Abdul‐Malik, 2018).
Characterization and Cytotoxicity of Pyrazole Derivatives
Hassan, Hafez, and Osman (2014) synthesized and characterized 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, evaluating their cytotoxicity against Ehrlich Ascites Carcinoma cells. This study illustrates the potential biomedical applications of pyrazole derivatives, hinting at possible uses for the queried compound in similar contexts (Hassan, Hafez, & Osman, 2014).
Antimicrobial and Antioxidant Activities
Research by Rangaswamy et al. (2017) on functionalized pyrazole scaffolds demonstrated significant antimicrobial and antioxidant activities. These findings suggest potential applications in developing new antimicrobial and antioxidant agents, relevant to the chemical class of the query compound (Rangaswamy, Kumar, Harini, & Naik, 2017).
Synthesis of Bioactive Compounds
A study by Hafez, Ahmed, and Haggag (2001) focused on synthesizing bioactive compounds from Visnaginone, demonstrating the versatility of similar compounds in generating a variety of bioactive molecules. This research underscores the potential for the queried compound to serve as a precursor or template in synthesizing diverse bioactive compounds (Hafez, Ahmed, & Haggag, 2001).
Eigenschaften
IUPAC Name |
[(4aR,7aS)-1-(3-methylbut-2-enyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(5-methoxyfuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5S/c1-12(2)6-7-18-8-9-19(14-11-25(21,22)10-13(14)18)17(20)15-4-5-16(23-3)24-15/h4-6,13-14H,7-11H2,1-3H3/t13-,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNAMJKREVAJVOI-KGLIPLIRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1CCN(C2C1CS(=O)(=O)C2)C(=O)C3=CC=C(O3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCN1CCN([C@@H]2[C@H]1CS(=O)(=O)C2)C(=O)C3=CC=C(O3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4aR,7aS)-1-(3-methylbut-2-enyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(5-methoxyfuran-2-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl [(2-amino-5-bromo-6-methyl-4-pyrimidinyl)thio]acetate](/img/structure/B5547672.png)
![3-amino-N-cyclohexyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5547674.png)


![5-[(3-methyl-2-thienyl)methylene]-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone](/img/structure/B5547704.png)
![N-(3-chlorophenyl)-2-(propionylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5547715.png)
![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5547723.png)
![8-{[2-(3,4-diethoxyphenyl)ethyl]amino}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5547731.png)

![N-ethyl-4-(4-morpholinyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5547749.png)
![4-{[({2,2,2-trichloro-1-[(3-methoxybenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B5547763.png)

![8-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5547775.png)
